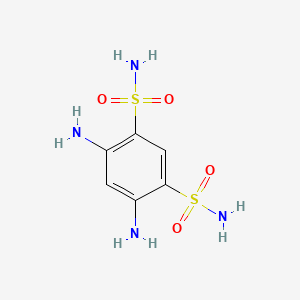
4,6-Diaminobenzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diaminobenzene-1,3-disulfonamide is an aromatic compound with the molecular formula C6H8N2O4S2. It is characterized by the presence of two amino groups and two sulfonamide groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diaminobenzene-1,3-disulfonamide typically involves the nitration of benzene followed by reduction and sulfonation. One common method involves the following steps:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to 1,3-diaminobenzene using a reducing agent such as iron and hydrochloric acid.
Sulfonation: The resulting 1,3-diaminobenzene is sulfonated using chlorosulfonic acid to introduce the sulfonamide groups, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4,6-Diaminobenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4,6-Diaminobenzene-1,3-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as an inhibitor for certain enzymes, such as carbonic anhydrase.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,6-Diaminobenzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure in glaucoma patients.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-chlorobenzene-1,3-disulfonamide
- 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
Comparison
4,6-Diaminobenzene-1,3-disulfonamide is unique due to the presence of two amino groups, which enhance its reactivity and potential for forming derivatives. In contrast, compounds like 4-Amino-6-chlorobenzene-1,3-disulfonamide and 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide have different substituents that alter their chemical properties and applications.
Properties
Molecular Formula |
C6H10N4O4S2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
4,6-diaminobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H10N4O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,7-8H2,(H2,9,11,12)(H2,10,13,14) |
InChI Key |
PBKCIBKAITVBJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















